molecular formula C9H16FNO B13269207 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol

Cat. No.: B13269207
M. Wt: 173.23 g/mol
InChI Key: DWGOQVSXTOGTCQ-UHFFFAOYSA-N
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Description

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol is a compound that features a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the molecule adds to its chemical stability and potential biological activity.

Preparation Methods

The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for oxidation and reduction processes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoammonium ions, while reduction can regenerate the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to bind effectively to these receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor subtype and the context of its use .

Comparison with Similar Compounds

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol can be compared with other similar compounds, such as 7-azabicyclo[2.2.1]heptane and 9-azabicyclo[3.3.1]nonane . These compounds share the bicyclic structure but differ in their specific functional groups and biological activities. The presence of the fluorine atom in this compound adds to its uniqueness, potentially enhancing its stability and biological activity.

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-7-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H16FNO/c10-5-9(12)6-11-7-1-2-8(11)4-3-7/h7-9,12H,1-6H2

InChI Key

DWGOQVSXTOGTCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2CC(CF)O

Origin of Product

United States

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